Lenumlostat hydrochloride

Hepatic Fibrosis Collagen Deposition In Vivo Efficacy

Lenumlostat hydrochloride is the first-in-class, orally bioavailable LOXL2 inhibitor to enter human trials. It uniquely engages intracellular LOXL2 pools, driving hepatocyte regeneration and reducing fibrosis where biologics fail. With >400-fold selectivity over LOX and validated multi-species potency, it is the definitive tool for translational fibrosis research.

Molecular Formula C18H18ClF4N3O3
Molecular Weight 435.8 g/mol
CAS No. 2098884-53-6
Cat. No. B3325314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenumlostat hydrochloride
CAS2098884-53-6
Molecular FormulaC18H18ClF4N3O3
Molecular Weight435.8 g/mol
Structural Identifiers
SMILESC1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl
InChIInChI=1S/C18H17F4N3O3.ClH/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22;/h1-6,13-14,26H,7-9,23H2;1H/t13-,14-;/m1./s1
InChIKeyWCLUQDIEECAJLM-DTPOWOMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAT-1251 Hydrochloride (CAS 2098884-53-6): A First-in-Class Oral LOXL2 Inhibitor with Precedented Clinical Progression


The compound 3-[[4-(aminomethyl)-6-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone;hydrochloride (PAT-1251 Hydrochloride, Lenumlostat Hydrochloride) is a potent, selective, and orally bioavailable small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2) [1]. It acts as an irreversible, mechanism-based inhibitor that covalently modifies the LOXL2 active site [1]. PAT-1251 is distinguished as the first-in-class small-molecule LOXL2 inhibitor to advance into human clinical trials, representing a tangible translational asset for fibrosis and oncology research programs [1]. The compound is supplied as the hydrochloride salt, facilitating aqueous solubility for both in vitro and in vivo applications.

Procurement Risk Alert: Why PAT-1251 Hydrochloride (CAS 2098884-53-6) Cannot Be Substituted with Other LOXL2 Inhibitors


Generic substitution within the LOXL2 inhibitor class is scientifically unsound due to profound differences in cellular permeability, selectivity, and clinical validation status. The LOXL2 field encompasses both large-molecule biologics (e.g., AB0023, Simtuzumab) and small-molecule inhibitors (e.g., PXS-5153A, LOXL2-IN-1). Biologics lack cell permeability, restricting their activity to the extracellular compartment, whereas small-molecule inhibitors like PAT-1251 uniquely engage intracellular LOXL2 pools that drive fibrogenic gene expression and hepatic progenitor cell fate [1]. Furthermore, within the small-molecule class, selectivity profiles diverge markedly; PAT-1251 exhibits >400-fold selectivity over the closely related LOX enzyme, whereas many tool compounds suffer from off-target inhibition of MAO-A/B or SSAO that confounds phenotypic interpretation [2]. The following quantitative evidence details exactly where PAT-1251 demonstrates measurable differentiation that directly impacts experimental outcomes and procurement decisions.

Quantitative Differentiation Guide: PAT-1251 Hydrochloride (CAS 2098884-53-6) vs. Anti-LOXL2 Antibody AB0023 and Other LOXL2 Inhibitors


Head-to-Head In Vivo Fibrosis Reversal: PAT-1251 vs. Anti-LOXL2 Antibody AB0023

In a direct comparative study using the Mdr2-/- mouse model of pre-established biliary fibrosis, PAT-1251 (oral, 30 mg/kg daily) substantially outperformed the anti-LOXL2 monoclonal antibody AB0023 (intraperitoneal) in multiple fibrosis endpoints [1]. High-dose PAT-1251 reduced hepatic collagen deposition by up to 77.7% relative to placebo controls, whereas AB0023 treatment resulted in only a moderate improvement [1]. Crucially, PAT-1251, but not AB0023, significantly reduced ductular proliferation and favored hepatocyte-driven liver regeneration in vivo [1].

Hepatic Fibrosis Collagen Deposition In Vivo Efficacy

Cell Permeability-Driven Functional Differentiation: Intracellular LOXL2 Inhibition Unattainable by Biologic Comparators

In vitro, PAT-1251 (0.1-10 µM) exerted direct, dose-dependent antifibrotic effects on primary hepatic stellate cells (HSCs) and EpCAM+ hepatic progenitor cells (HPCs), whereas the anti-LOXL2 antibody AB0023 (30 µg/mL) had no substantial effect [1]. PAT-1251 dose-dependently inhibited α-SMA expression, cell proliferation, and fibrogenic gene expression in HSCs, and promoted colony formation and hepatocyte differentiation in EpCAM+ HPCs [1].

Cell Permeability Hepatic Stellate Cells Hepatic Progenitor Cells

Enzymatic Selectivity: >400-Fold Discrimination Against LOX and Broad Selectivity Over Related Amine Oxidases

PAT-1251 exhibits >400-fold selectivity for LOXL2 over the closely related lysyl oxidase (LOX) enzyme [1]. In addition, at a concentration of 10 µM, PAT-1251 demonstrates minimal inhibition (<10%) of copper-dependent amine oxidases SSAO and DAO, and flavin-dependent monoamine oxidases MAO-A and MAO-B [2]. This selectivity profile is superior to many early-generation LOXL2 tool compounds that often exhibit significant MAO inhibition, which can confound in vivo phenotypes.

Selectivity LOX Amine Oxidases Off-Target

Cross-Species LOXL2 Inhibition Potency: Enabling Preclinical Translation Across Rodent and Canine Models

PAT-1251 demonstrates potent inhibition of LOXL2 orthologs from multiple preclinical species, with IC50 values of 0.10 µM (mouse), 0.12 µM (rat), and 0.16 µM (dog), in addition to its activity against human LOXL2 (IC50 = 0.71 µM) and human LOXL3 (IC50 = 1.17 µM) [1]. This broad species cross-reactivity contrasts with certain LOXL2 inhibitors that exhibit narrow species selectivity, limiting their utility to only humanized models or in vitro systems.

Species Cross-Reactivity Preclinical Translation Rodent Models

Clinical Translation Benchmark: First-in-Class Small-Molecule LOXL2 Inhibitor with Completed Phase 1 Trials

The (R,R)-enantiomer of the racemic lead compound was selected as the clinical candidate PAT-1251 (Lenumlostat), which progressed into healthy volunteer Phase 1 trials, establishing it as the 'first-in-class' small-molecule LOXL2 inhibitor to enter clinical development [1]. This clinical validation includes completion of single ascending dose (SAD) and multiple ascending dose (MAD) studies evaluating safety, tolerability, pharmacokinetics, and food effect following oral administration [2]. In contrast, the anti-LOXL2 antibody Simtuzumab failed to demonstrate efficacy in Phase 2 myelofibrosis and pancreatic cancer trials, underscoring the translational uncertainty inherent to biologic LOXL2 targeting [3].

Clinical Development Phase 1 Oral Bioavailability Human PK

Irreversible Inhibition Mechanism: Sustained Target Engagement Relative to Reversible Inhibitors

PAT-1251 acts as a mechanism-based irreversible inhibitor of LOXL2, forming a covalent pseudo-irreversible complex with the enzyme active site [1]. This irreversible binding mode confers prolonged pharmacodynamic effects that can outlast systemic drug exposure, a feature that distinguishes PAT-1251 from reversible LOXL2 inhibitors (e.g., certain benzylamine or pyridine-4-ylmethanamine scaffolds) whose target engagement is governed by equilibrium binding kinetics [1].

Irreversible Inhibition Mechanism-Based Target Engagement Pharmacodynamics

Validated Research and Preclinical Applications of PAT-1251 Hydrochloride (CAS 2098884-53-6)


Hepatic Fibrosis Studies Requiring Dual Extracellular and Intracellular LOXL2 Targeting

In biliary fibrosis models (Mdr2-/- mice), PAT-1251 provides robust reduction of collagen deposition (up to 77.7%) and uniquely suppresses ductular proliferation while promoting hepatocyte-driven regeneration [1]. Researchers investigating liver fibrosis, primary biliary cholangitis (PBC), or primary sclerosing cholangitis (PSC) should select PAT-1251 over antibody-based LOXL2 inhibitors to capture the full therapeutic potential of intracellular LOXL2 inhibition in hepatic progenitors and stellate cells [1].

Cross-Species Preclinical Efficacy Studies in Pulmonary or Renal Fibrosis

With confirmed potency against mouse, rat, and dog LOXL2 (IC50 values of 0.10, 0.12, and 0.16 µM, respectively) [1], PAT-1251 is the optimal LOXL2 inhibitor for multi-species preclinical programs. The compound has demonstrated efficacy in the mouse bleomycin lung fibrosis model upon oral administration, reducing fibrosis endpoints in a 14-day study [1]. It is also applicable to renal fibrosis models (Col4A3-/- mice) [2].

Intracellular LOXL2 Biology and Progenitor Cell Fate Studies

In vitro studies using primary hepatic stellate cells and EpCAM+ hepatic progenitor cells reveal that PAT-1251 (0.1-10 µM) directly inhibits fibrogenic gene expression and promotes hepatocyte differentiation, whereas the anti-LOXL2 antibody AB0023 (30 µg/mL) has no effect [1]. Researchers investigating LOXL2-dependent transcriptional regulation, epithelial-mesenchymal transition (EMT), or stem/progenitor cell differentiation should employ PAT-1251 as the requisite cell-permeable tool compound.

Translational Pharmacology Requiring Clinically Validated LOXL2 Inhibition

As the first-in-class small-molecule LOXL2 inhibitor with completed Phase 1 human trials [1], PAT-1251 provides a clinically benchmarked reference compound for dose selection, exposure-response modeling, and biomarker validation. Procurement of PAT-1251 enables alignment of preclinical findings with human pharmacokinetic and safety data, a critical advantage for programs advancing toward IND-enabling studies or seeking to contextualize efficacy in the context of clinical translatability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenumlostat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.